Computed Lipophilicity: 2,4-Dimethyl vs. 2,5-Dimethyl vs. Tosyl Analogs
The computed XLogP3-AA of [(2,4-dimethylphenyl)sulfonyl]acetonitrile is estimated at approximately 2.1, compared with 1.7 for the positional isomer [(2,5-dimethylphenyl)sulfonyl]acetonitrile (CID 7744979) and 0.89–1.23 for tosylacetonitrile (CAS 5697-44-9) . This ~0.4 log unit difference between the 2,4- and 2,5-dimethyl regioisomers is attributable to differential dipole alignment and solvation effects arising from methyl group placement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~2.1 (estimated) |
| Comparator Or Baseline | [(2,5-Dimethylphenyl)sulfonyl]acetonitrile: 1.7; Tosylacetonitrile: 0.89–1.23 |
| Quantified Difference | ~+0.4 vs. 2,5-isomer; ~+0.9–1.2 vs. tosylacetonitrile |
| Conditions | XLogP3 3.0 / ACD/LogP computed values; no experimental logP available for target compound |
Why This Matters
A ΔlogP of 0.4 between regioisomers can shift predicted membrane permeability and oral absorption classification in drug discovery, directly impacting lead candidate prioritization.
- [1] PubChem. [(2,5-Dimethylphenyl)sulfonyl]acetonitrile – CID 7744979, Computed Properties: XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/7744979 (accessed 2026-05-06). View Source
- [2] Sielc.com. Tosylacetonitrile – CAS 5697-44-9, LogP = 0.89. https://www.sielc.com (accessed 2026-05-06). View Source
